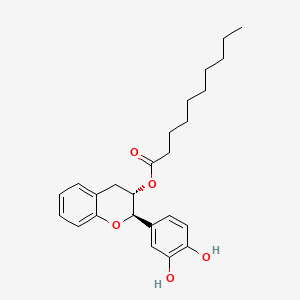
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- is a complex organic compound that belongs to the class of flavonoids. This compound is known for its antioxidant properties and is found in various natural sources, including certain plants and fruits. It has garnered significant interest in scientific research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- typically involves the esterification of decanoic acid with a flavonoid precursor. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of enzymatic catalysis, where specific enzymes are employed to catalyze the esterification reaction. This method offers advantages such as higher selectivity, milder reaction conditions, and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of flavonoids.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to cellular protection and aging.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: The compound is used in the development of natural antioxidants for food preservation and cosmetic formulations.
Mécanisme D'action
The mechanism of action of Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Signal Transduction: The compound modulates signaling pathways related to cell survival, apoptosis, and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechin: Another flavonoid with similar antioxidant properties.
Epicatechin: A stereoisomer of catechin with comparable biological activities.
Quercetin: A flavonoid known for its anti-inflammatory and anticancer properties.
Uniqueness
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- is unique due to its specific ester linkage, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other flavonoids. This uniqueness makes it a valuable compound for targeted therapeutic applications and further research.
Propriétés
Numéro CAS |
104748-85-8 |
|---|---|
Formule moléculaire |
C25H32O5 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] decanoate |
InChI |
InChI=1S/C25H32O5/c1-2-3-4-5-6-7-8-13-24(28)29-23-17-18-11-9-10-12-22(18)30-25(23)19-14-15-20(26)21(27)16-19/h9-12,14-16,23,25-27H,2-8,13,17H2,1H3/t23-,25+/m0/s1 |
Clé InChI |
HWJYOGRROZBGGH-UKILVPOCSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)O[C@H]1CC2=CC=CC=C2O[C@@H]1C3=CC(=C(C=C3)O)O |
SMILES canonique |
CCCCCCCCCC(=O)OC1CC2=CC=CC=C2OC1C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



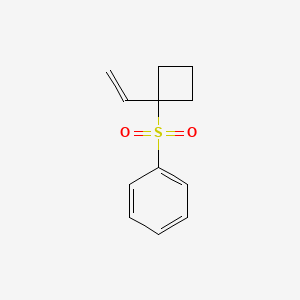
![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
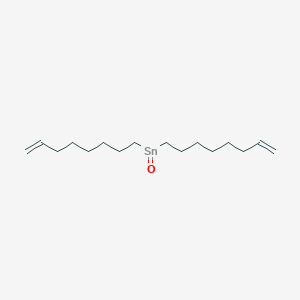



![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
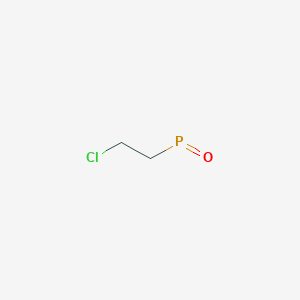
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
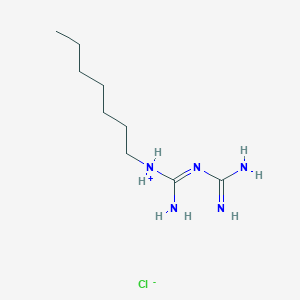
![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-](/img/structure/B14327456.png)
